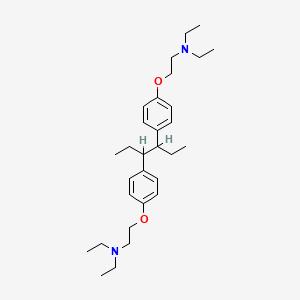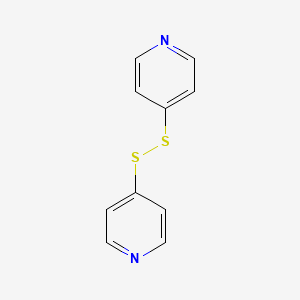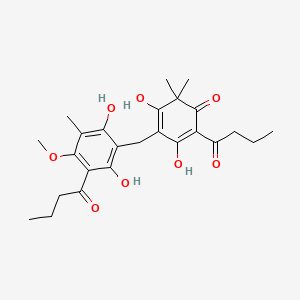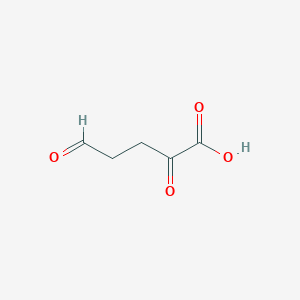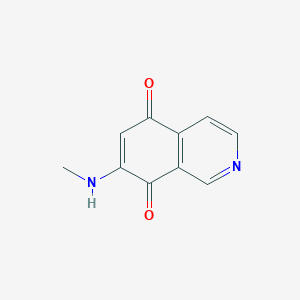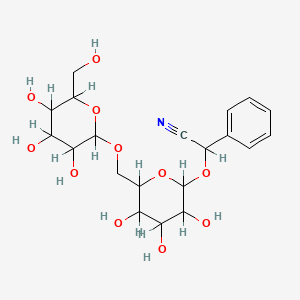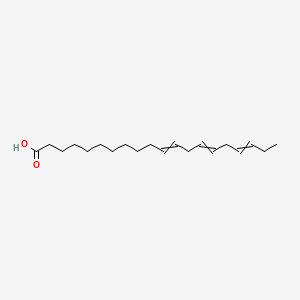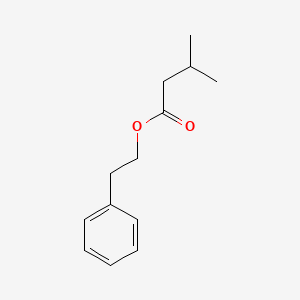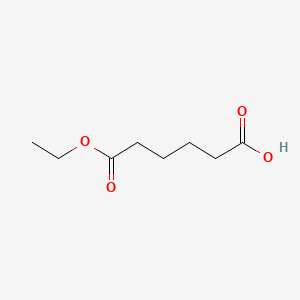
Magnesium bromide (MgBr2)
概要
説明
Magnesium bromide is a chemical compound of magnesium and bromine, with the chemical formula MgBr2 . It is a white and deliquescent crystalline solid . It is often used as a mild sedative and as an anticonvulsant for treatment of nervous disorders . It is water-soluble and somewhat soluble in alcohol .
Synthesis Analysis
Magnesium bromide can be synthesized by treating magnesium oxide (and related basic salts) with hydrobromic acid . It can also be made by reacting magnesium carbonate and hydrobromic acids, and collecting the solid left after evaporation .Molecular Structure Analysis
MgBr2 has a crystal lattice structure with Mg+2 and the Br- ions held together by ionic bonds . It is a white crystalline solid that is highly soluble in water and other polar solvents . The crystal lattice structure of MgBr2 contributes to its high melting and boiling points, as well as its stability in various chemical reactions .Chemical Reactions Analysis
Magnesium bromide is used as a Lewis acid catalyst in some organic synthesis, e.g., in aldol reaction . In organosilicon chemistry, magnesium bromide forms adducts R2SiXMgBr2 .Physical And Chemical Properties Analysis
Magnesium Bromide is a white crystalline solid at room temperature . It possesses a melting point of 711°C (1312°F) and a boiling point of 1,200°C (2,192°F) . The molecular weight of the magnesium bromide i.e. MgBr2 is 184.113 g/mol (anhydrous) . Moreover, the density of the Magnesium bromide is about 3.72 g/cm3 (anhydrous) .科学的研究の応用
Catalyst in Polymer Chemistry
Magnesium bromide is utilized as an effective catalyst in the living cationic polymerization and ring-expansion cationic polymerization of vinyl ethers . This process is crucial for synthesizing cyclic polymers, which have unique physical properties and functions. The use of MgBr2 allows for the precise control of polymer characteristics such as tacticity, regioselectivity, and sequence .
Organic Synthesis
In organic chemistry, MgBr2 serves as a Lewis acid catalyst . It’s particularly useful in reactions like the aldol reaction , where it helps in forming carbon-carbon bonds, which is a fundamental step in building complex organic molecules .
Tranquilizer in Medicine
Magnesium bromide has been used as a tranquilizer due to its depressive impact on the central nervous system. It can reduce anxiety, manage epileptic seizures, and promote sleep in patients .
Brominating Agent
In the realm of chemistry, MgBr2 acts as a powerful brominating agent . It’s used to introduce bromine into organic compounds, which is a common step in the synthesis of various pharmaceuticals and fine chemicals .
Rechargeable Magnesium Ion Batteries
MgBr2 is explored in the development of rechargeable magnesium-ion batteries . These batteries are considered as potential alternatives to lithium-ion batteries, offering larger capacities and improved safety .
Deprotonative Magnesiation
Magnesium bromide is used in selective deprotonative magnesiation , which is a type of C–H to C–Mg exchange in organic substrates. This application is significant in the synthesis of various organic compounds, providing a pathway to modify molecules with high precision .
将来の方向性
Magnesium bromide (MgBr2) was found to be an effective catalyst for the ring-expansion cationic polymerizations of isobutyl vinyl ether (IBVE) initiated by a “cyclic” hemiacetal ester (HAE) bond-based initiator leading to the syntheses of cyclic poly (IBVE)s . This could open up new avenues for the use of MgBr2 in polymer chemistry.
作用機序
Target of Action
Magnesium bromide (MgBr2) primarily targets the cationic polymerization of vinyl monomers . It acts as a catalyst in this process, facilitating the synthesis of complex organic molecules . It is particularly effective in the ring-expansion cationic polymerizations of isobutyl vinyl ether (IBVE) .
Mode of Action
MgBr2 interacts with its targets by initiating the polymerization process. It does this by acting as a catalyst for the ring-expansion cationic polymerizations of IBVE . The compound is initiated by a “cyclic” hemiacetal ester (HAE) bond-based initiator, leading to the syntheses of cyclic poly (IBVE)s . The choice of the quencher (e.g., DMF or DMSO) instead of methanol is crucial to the achievement .
Biochemical Pathways
The primary biochemical pathway affected by MgBr2 is the cationic polymerization of vinyl monomers . This pathway involves the transformation of monomers into polymers, a process that is crucial in the production of various synthetic materials .
Pharmacokinetics
It’s worth noting that mgbr2 is water-soluble and somewhat soluble in alcohol , which can influence its distribution and elimination in a hypothetical biological context.
Result of Action
The result of MgBr2’s action is the synthesis of cyclic poly (IBVE)s . This is achieved through the ring-expansion cationic polymerizations of IBVE . The resultant polymers have unique physical properties and functions, making them valuable in various industrial applications .
Action Environment
The action of MgBr2 can be influenced by environmental factors. For instance, the choice of the quencher is crucial to the achievement of the polymerization process . Additionally, the release of bromine compounds into the atmosphere contributes to ozone depletion , highlighting the importance of adhering to rigorous safety protocols and environmental regulations when using this compound .
特性
IUPAC Name |
magnesium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Mg/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCKOJUMXQWKQG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mg+2].[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064865 | |
| Record name | Magnesium bromide (MgBr2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium bromide (MgBr2) | |
CAS RN |
7789-48-2 | |
| Record name | Magnesium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium bromide (MgBr2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium bromide (MgBr2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

